molecular formula C21H25N5O2S B12152414 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,5-dimethyl phenyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,5-dimethyl phenyl)acetamide

Katalognummer: B12152414
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: SZECUEKQFBURRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,5-dimethyl phenyl)acetamide is a complex organic compound featuring a triazole ring, a phenyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,5-dimethyl phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the triazole intermediate with an acylating agent such as acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated phenyl derivatives can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its triazole ring is known for its ability to inhibit the growth of various microorganisms, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being explored for its potential as an anticancer agent. The presence of the triazole ring and the phenyl group contributes to its ability to interfere with cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,5-dimethyl phenyl)acetamide exerts its effects involves interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired biological effect, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Phenylacetamide Derivatives: Compounds with a phenylacetamide moiety also exhibit similar pharmacological properties.

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2,5-dimethyl phenyl)acetamide apart is the combination of the triazole ring with the methylethoxy phenyl group and the dimethyl phenyl acetamide moiety. This unique structure enhances its biological activity and makes it a promising candidate for further research and development.

Eigenschaften

Molekularformel

C21H25N5O2S

Molekulargewicht

411.5 g/mol

IUPAC-Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C21H25N5O2S/c1-13(2)28-17-7-5-6-16(11-17)20-24-25-21(26(20)22)29-12-19(27)23-18-10-14(3)8-9-15(18)4/h5-11,13H,12,22H2,1-4H3,(H,23,27)

InChI-Schlüssel

SZECUEKQFBURRD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.